1-(Cyclohexylamino)-3-phenoxypropan-2-ol;hydrochloride
Overview
Description
1-(Cyclohexylamino)-3-phenoxypropan-2-ol;hydrochloride is an organic compound that belongs to the class of aliphatic amines. It is a colorless liquid with a fishy odor and is miscible with water. This compound is used as an intermediate in the synthesis of various organic compounds and has applications in different fields such as chemistry, biology, medicine, and industry .
Preparation Methods
The preparation of 1-(Cyclohexylamino)-3-phenoxypropan-2-ol;hydrochloride can be achieved through several synthetic routes. One common method involves the complete hydrogenation of aniline using cobalt- or nickel-based catalysts. The reaction is as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 3\text{H}_2 \rightarrow \text{C}6\text{H}{11}\text{NH}_2 ] Another method involves the alkylation of ammonia using cyclohexanol . Industrial production methods often utilize these synthetic routes due to their efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-(Cyclohexylamino)-3-phenoxypropan-2-ol;hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamine derivatives .
Scientific Research Applications
1-(Cyclohexylamino)-3-phenoxypropan-2-ol;hydrochloride has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various organic compounds. In biology, it is utilized in the study of biochemical pathways and molecular interactions. In medicine, it serves as a building block for pharmaceuticals, including mucolytics, analgesics, and bronchodilators . Additionally, it has industrial applications as a corrosion inhibitor and a flushing aid in the printing ink industry .
Mechanism of Action
The mechanism of action of 1-(Cyclohexylamino)-3-phenoxypropan-2-ol;hydrochloride involves its interaction with molecular targets and pathways. It acts by inhibiting sodium influx through voltage-gated sodium channels in neuronal cell membranes. This inhibition prevents the development of action potentials, thereby blocking nerve signal conduction . The receptor site is located at the cytoplasmic portion of the sodium channel, which is crucial for its inhibitory effect .
Comparison with Similar Compounds
1-(Cyclohexylamino)-3-phenoxypropan-2-ol;hydrochloride can be compared with other similar compounds such as cyclohexylamine and hexylcaine. Cyclohexylamine is an aliphatic amine with similar properties, but it is primarily used as an intermediate in the production of other organic compounds . Hexylcaine, on the other hand, is a local anesthetic that acts through the inhibition of sodium channels, similar to this compound . hexylcaine has been discontinued in the US market .
Properties
IUPAC Name |
1-(cyclohexylamino)-3-phenoxypropan-2-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c17-14(11-16-13-7-3-1-4-8-13)12-18-15-9-5-2-6-10-15;/h2,5-6,9-10,13-14,16-17H,1,3-4,7-8,11-12H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPGFSFAMUBOJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC(COC2=CC=CC=C2)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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